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Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-
Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxyacetophenone, also known as o-acetylanisole, is an aromatic ketone with the

chemical formula C₉H₁₀O₂.[1][2][3] Its structure, featuring a benzene ring substituted with an

acetyl group and an adjacent methoxy group, makes it a valuable intermediate in organic

synthesis and a subject of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the structural elucidation and purity assessment of

such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra

of 2-methoxyacetophenone, grounded in fundamental principles and supported by field-

proven insights. We will dissect the spectral data to assign each signal, explain the underlying

chemical principles governing the observed shifts and couplings, and provide a robust

experimental protocol for data acquisition.

Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering

scheme for the atoms in 2-methoxyacetophenone will be used throughout this guide.

Understanding this spatial arrangement is critical to interpreting the influence of the functional

groups on the chemical environment of each nucleus.
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Caption: IUPAC numbering for 2-Methoxyacetophenone.

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule. The spectrum of 2-methoxyacetophenone, typically

recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the methyl protons and

the aromatic protons.

Data Summary
The following table summarizes the key ¹H NMR spectral data recorded on a 500 MHz

instrument.[4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.74
dd (doublet of

doublets)
1H H6

7.47 m (multiplet) 1H H4

6.98 m (multiplet) 2H H3, H5

3.91 s (singlet) 3H -OCH₃ (C11)

2.62 s (singlet) 3H -COCH₃ (C9)

Note: The original source described some peaks as quartets (q), which likely refers to complex

multiplets or overlapping signals appearing as four lines. For clarity, they are described here

based on expected coupling patterns (dd) or as general multiplets (m).

Interpretation and Causality
Acetyl Protons (δ 2.62, s, 3H): The three protons of the acetyl methyl group (C9) appear as a

sharp singlet at 2.62 ppm. This signal is a singlet because there are no adjacent protons with

which to couple. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to

the deshielding effect of the adjacent electron-withdrawing carbonyl group (C=O).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.rsc.org/suppdata/ob/c3/c3ob40277k/c3ob40277k.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methoxy Protons (δ 3.91, s, 3H): The three protons of the methoxy group (C11) also appear

as a singlet at 3.91 ppm, as they have no neighboring protons. The strong deshielding effect

of the highly electronegative oxygen atom, to which this group is directly attached, causes

this significant downfield shift.

Aromatic Protons (δ 6.98 - 7.74): The four protons on the benzene ring are chemically non-

equivalent and give rise to a complex set of signals in the aromatic region.

H6 (δ 7.74, dd, 1H): This proton is ortho to the strongly electron-withdrawing and

magnetically anisotropic acetyl group. This proximity results in the most significant

deshielding, pushing its signal furthest downfield. It appears as a doublet of doublets due

to coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H4 (meta coupling, J ≈ 1-2 Hz).

H4 (δ 7.47, m, 1H): This proton is para to the methoxy group and ortho to H3 and H5. Its

chemical shift is influenced by both substituents. It appears as a complex multiplet (often a

triplet of doublets) due to coupling with H3, H5 (ortho couplings), and H6 (meta coupling).

H3 and H5 (δ 6.98, m, 2H): These protons appear in the most upfield region of the

aromatic signals. H3 is ortho to the electron-donating methoxy group, which causes

significant shielding. H5 is para to the methoxy group, also experiencing a shielding effect.

Their signals overlap to form a complex multiplet.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and

provides insights into the electronic structure of the carbon skeleton.

Data Summary
The following table summarizes the key ¹³C NMR spectral data recorded on a 125 MHz

instrument.[4]
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Chemical Shift (δ) ppm Assignment

199.8 C=O (C7)

158.9 C2 (-OCH₃)

133.6 C4

130.3 C6

128.3 C1 (-COCH₃)

120.5 C5

111.6 C3

55.4 -OCH₃ (C11)

31.8 -COCH₃ (C9)

Interpretation and Causality
Carbonyl Carbon (δ 199.8, C7): The carbon of the ketone functional group is the most

deshielded carbon in the molecule, appearing at a characteristic downfield shift near 200

ppm. This is due to the double bond to the highly electronegative oxygen atom.

Aromatic Carbons (δ 111.6 - 158.9):

C2 (δ 158.9): This carbon is directly attached to the oxygen of the methoxy group. The

strong deshielding effect of the oxygen causes this signal to appear furthest downfield

among the aromatic carbons.

C1 (δ 128.3): This is the ipso-carbon, to which the acetyl group is attached. Its chemical

shift is moderately downfield.

C4 & C6 (δ 133.6 & 130.3): These carbons, which bear protons, have shifts influenced by

their position relative to the two substituents. C4 is para to the methoxy group, and C6 is

ortho to the acetyl group.

C3 & C5 (δ 111.6 & 120.5): These carbons are the most shielded of the aromatic ring. C3

is ortho to the electron-donating methoxy group, which has a strong shielding effect,
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pushing it significantly upfield. C5 is meta to the methoxy group and para to the acetyl

group, resulting in a moderately shielded environment.

Methyl Carbons (δ 31.8 & 55.4):

-OCH₃ Carbon (δ 55.4, C11): The methoxy carbon is deshielded by the attached oxygen,

resulting in a shift around 55 ppm.

-COCH₃ Carbon (δ 31.8, C9): The acetyl methyl carbon is less deshielded than the

methoxy carbon but is still downfield from a standard alkane carbon due to the influence of

the carbonyl group.

Experimental Protocol: NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality NMR spectra of 2-
methoxyacetophenone.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

2-Methoxyacetophenone (≥98% purity)

Deuterated Chloroform (CDCl₃, 99.8 atom % D) with 0.03% Tetramethylsilane (TMS)

NMR Tubes (5 mm, high precision)

Pipettes and glassware

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-methoxyacetophenone directly into a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
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Gently swirl the vial until the sample is completely dissolved. The use of CDCl₃ is standard

for non-polar to moderately polar organic compounds, and the internal TMS standard

provides a reference peak at 0.00 ppm.[4]

Transfer the solution into a 5 mm NMR tube.

Instrument Setup (for a 500 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step is crucial

for maintaining a stable magnetic field.

Shim the magnetic field to achieve high homogeneity. An automated shimming routine is

typically sufficient, followed by manual optimization on the lock signal for the highest

resolution.

¹H NMR Acquisition:

Acquire a standard single-pulse proton spectrum.

Key Parameters:

Spectral Width: ~16 ppm (centered around 6 ppm)

Acquisition Time: ~2-3 seconds

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for

accurate integration)

Number of Scans: 8-16 (sufficient for good signal-to-noise ratio)

Validation: The resulting spectrum should show a sharp singlet for TMS at 0.00 ppm. The

resolution should be sufficient to resolve the fine coupling patterns in the aromatic region.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to

singlets for each unique carbon, increasing the signal-to-noise ratio.

Key Parameters:

Spectral Width: ~240 ppm (centered around 120 ppm)

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 or more (as ¹³C has low natural abundance, more scans are

needed).

Validation: All expected carbon signals should be present and sharp. The solvent peak for

CDCl₃ will appear as a triplet around 77.16 ppm.

Caption: Standard workflow for NMR analysis.

Conclusion
The ¹H and ¹³C NMR spectra of 2-methoxyacetophenone provide a complete and

unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns

are rationalized by the electronic and steric effects of the ortho-disposed acetyl and methoxy

functional groups. The acetyl group's electron-withdrawing nature strongly deshields adjacent

nuclei (H6, C7), while the methoxy group's electron-donating character shields its ortho and

para positions (H3, C3, C5). This detailed guide serves as a valuable reference for scientists

engaged in the synthesis, quality control, and development of molecules containing the 2-
methoxyacetophenone scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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